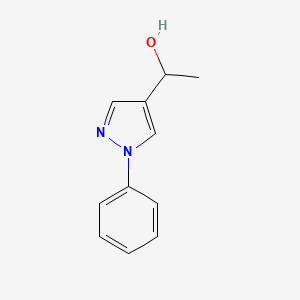
1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol
Descripción general
Descripción
“1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol” is a chemical compound with the molecular formula C11H12N2O . It has a molecular weight of 188.23 . The compound is related to the class of organic compounds known as phenylpyrazoles .
Molecular Structure Analysis
The InChI code for “1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol” is 1S/C11H12N2O/c1-9(14)10-7-13-14(8-10)11-5-3-2-4-6-11/h2-9H,1H3 . This indicates the presence of a phenyl group attached to a pyrazole ring, which is further connected to an ethan-1-ol group .Aplicaciones Científicas De Investigación
Store-Operated Calcium Entry (SOCE) Inhibition
1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol has been identified in a study as part of a novel series of pyrazole analogs of SKF-96365, showing potential in inhibiting store-operated calcium entry (SOCE). This compound exhibited interesting effects on endoplasmic reticulum (ER) Ca2+ release and SOCE in the PLP-B lymphocyte cell line, with an IC50 of 25 μM (Dago et al., 2018).
Synthesis of Pyrazole Derivatives
This compound has been used as a versatile synthon for the preparation of various 1-phenyl-1H-pyrazole derivatives. These derivatives have been synthesized and modified at different positions of the pyrazole nucleus and the phenyl ring. Such modifications and syntheses provide valuable insights into the chemical properties and potential applications of these compounds in various scientific fields (Arbačiauskienė et al., 2009).
Structural Characterization and Analysis
1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol derivatives have been structurally characterized using techniques like X-ray diffraction, spectroscopic methods, and Hirshfeld surface analysis. This analysis helps in understanding the molecular structure and intermolecular interactions, which are crucial for the development of new compounds with specific properties (Delgado et al., 2020).
Application in Medicinal Chemistry
Various 1-phenyl-1H-pyrazole derivatives synthesized using 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol have been explored for their potential medicinal applications. These include studies on antimicrobial, antioxidant activities, and DNA binding capabilities. Such research indicates the potential of these compounds in pharmaceutical applications and drug discovery (Hamed et al., 2020).
Green Chemistry and Synthesis
In the context of sustainable chemistry, 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol derivatives have been synthesized using environmentally friendly methods. These methods emphasize the importance of green chemistry in the synthesis of new compounds, reducing environmental impact while maintaining efficiency (Mosaddegh et al., 2010).
Propiedades
IUPAC Name |
1-(1-phenylpyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9(14)10-7-12-13(8-10)11-5-3-2-4-6-11/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRLPGXWBQXLPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B1427753.png)
![6-Oxo-9-phenyl-2,7-diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B1427754.png)

![4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B1427756.png)

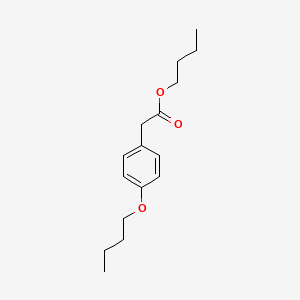


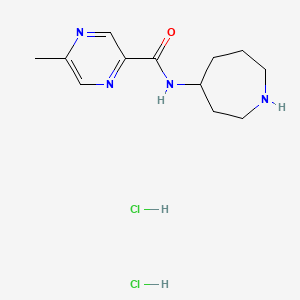
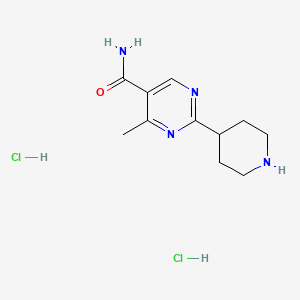
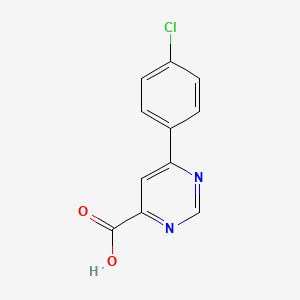
![2-(4-(Trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1427770.png)
![1-(6-Methylpyridin-3-yl)-2-[4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]sulfonylphenyl]ethanone](/img/structure/B1427771.png)